Cas no 131394-08-6 (1-(3-Nitro-1H-pyrazol-1-yl)acetone)

1-(3-Nitro-1H-pyrazol-1-yl)acetone is a nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive nitro group and an acetonic side chain, making it a versatile intermediate for the preparation of heterocyclic compounds. The compound exhibits favorable reactivity in nucleophilic substitution and cyclization reactions, enabling the synthesis of complex molecular frameworks. Its stability under standard conditions and compatibility with common solvents enhance its utility in laboratory settings. Researchers value this compound for its role in developing bioactive molecules, particularly in medicinal chemistry, where nitro-heterocycles are often explored for their pharmacological potential.
1-(3-Nitro-1H-pyrazol-1-yl)acetone structure
131394-08-6 structure
商品名:1-(3-Nitro-1H-pyrazol-1-yl)acetone
CAS番号:131394-08-6
MF:C6H7N3O3
メガワット:169.13808
MDL:MFCD00459729
CID:875272

1-(3-Nitro-1H-pyrazol-1-yl)acetone 化学的及び物理的性質

名前と識別子

    • 1-(3-nitro-1H-pyrazol-1-yl)propan-2-one
    • 1-(3-nitropyrazol-1-yl)propan-2-one
    • AKOS B021108
    • 1-(3-nitropyrazolyl)acetone
    • AC1LEPPR
    • CTK4B7254
    • MolPort-000-891-268
    • SBB032392
    • STK751454
    • ART-CHEM-BB B021108
    • CHEMBRDG-BB 5304817
    • 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE
    • 1-(3-NITRO-PYRAZOL-1-YL)-PROPAN-2-ONE
    • 1-(3-nitro-1H-pyrazol-1-yl)acetone(SALTDATA: FREE)
    • 1-(3-Nitro-1H-pyrazol-1-yl)acetone
    • MDL: MFCD00459729
    • インチ: InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3
    • InChIKey: RIBGYLUDUASCIU-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CN1C=CC(=N1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 169.04900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 80.71000
  • LogP: 0.90350

1-(3-Nitro-1H-pyrazol-1-yl)acetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N497175-50mg
1-(3-Nitro-1H-pyrazol-1-yl)acetone
131394-08-6
50mg
$ 65.00 2022-06-03
TRC
N497175-10mg
1-(3-Nitro-1H-pyrazol-1-yl)acetone
131394-08-6
10mg
$ 50.00 2022-06-03
abcr
AB219480-1 g
1-(3-Nitro-1H-pyrazol-1-yl)acetone; 95%
131394-08-6
1g
€63.70 2022-03-04
abcr
AB219480-1g
1-(3-Nitro-1H-pyrazol-1-yl)acetone, 95%; .
131394-08-6 95%
1g
€94.10 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395232-1g
1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one
131394-08-6 97%
1g
¥795.00 2024-08-09
A2B Chem LLC
AA41380-250mg
1-(3-Nitro-1h-pyrazol-1-yl)acetone
131394-08-6 95%
250mg
$23.00 2024-04-20
Ambeed
A257181-1g
1-(3-Nitro-1H-pyrazol-1-yl)propan-2-one
131394-08-6 97%
1g
$86.0 2024-04-24
TRC
N497175-100mg
1-(3-Nitro-1H-pyrazol-1-yl)acetone
131394-08-6
100mg
$ 80.00 2022-06-03
1PlusChem
1P000WJO-1g
2-Propanone, 1-(3-nitro-1H-pyrazol-1-yl)-
131394-08-6 95%
1g
$61.00 2025-02-18

1-(3-Nitro-1H-pyrazol-1-yl)acetone 関連文献

1-(3-Nitro-1H-pyrazol-1-yl)acetoneに関する追加情報

Introduction to CAS No. 131394-08-6: 1-(3-Nitro-1H-pyrazol-1-yl)acetone

The compound with CAS No. 131394-08-6, commonly referred to as 1-(3-Nitro-1H-pyrazol-1-yl)acetone, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pyrazole ring substituted with a nitro group at the 3-position and an acetone moiety attached at the 1-position of the pyrazole ring. This combination makes it a versatile compound with intriguing electronic and optical properties.

Pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in many organic compounds. The substitution pattern in 1-(3-Nitro-1H-pyrazol-1-yl)acetone introduces specific functional groups that enhance its reactivity and stability. The nitro group, being an electron-withdrawing substituent, plays a crucial role in modulating the electronic properties of the pyrazole ring. This modulation is essential for applications in fields such as drug design, agrochemicals, and advanced materials.

Recent studies have highlighted the potential of pyrazole derivatives in pharmaceutical research. For instance, researchers have explored the use of nitro-substituted pyrazoles as inhibitors of certain enzymes involved in disease pathways. The acetone group in this compound further enhances its solubility and bioavailability, making it a promising candidate for drug delivery systems. Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues in coordination chemistry and catalysis.

In terms of synthesis, 1-(3-Nitro-1H-pyrazol-1-yl)acetone can be prepared through various routes, including condensation reactions and nucleophilic substitutions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and shorter reaction times.

The optical properties of pyrazole derivatives have also been studied extensively. The presence of the nitro group in 1-(3-Nitro-1H-pyrazol-1-yl)acetone introduces conjugation effects that influence its absorption and emission spectra. These properties make it a candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in computational chemistry have enabled researchers to predict and optimize these properties at the molecular level.

Another area where this compound has shown promise is in polymer science. The ability of pyrazole derivatives to act as cross-linking agents or stabilizers has led to their incorporation into high-performance polymers. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for aerospace and automotive industries.

In conclusion, CAS No. 131394-08-6: 1-(3-Nitro-1H-pyrazol-1-yl)acetone is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent advancements in chemical synthesis and materials science, positions it as a valuable tool for future innovations.

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